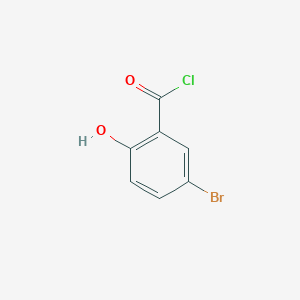

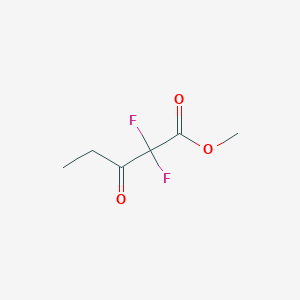

Ethyl 5,5,5-trifluoro-3-oxopentanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5,5,5-trifluoro-3-oxopentanoate (ETFOP) is an organic compound that has a wide range of applications in the fields of chemistry, biochemistry, and pharmacology. ETFOP is a versatile compound that can be used in the synthesis of various compounds, as well as for its biochemical and physiological effects. ETFOP has been used for various scientific research applications, including drug design and development, as well as in the investigation of biological processes.

Scientific Research Applications

Synthesis of Chiral Compounds

Ethyl 5,5,5-trifluoro-3-oxopentanoate has been used in the enantioselective synthesis of chiral compounds. For instance, (R)-(+) and (S)-(-) ethyl 4,4,4-trifluoro-3-hydroxybutanoate were obtained through the enantioselective Baker’s yeast reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate, with additives acting as inhibitors of specific yeast-enzymes. This demonstrates the compound's role in producing enantiomerically pure substances, which are important in the pharmaceutical industry (Davoli et al., 1999).

Precursor in Drug Synthesis

Highly enantioselective hydrogenation of ethyl 5,5-dimethoxy-3-oxopentanoate, a process crucial for the synthesis of statin drugs, demonstrates the compound's importance as a precursor in drug development. This synthesis pathway involves the use of homogeneous chiral RhI and RuII complexes, indicating the compound's versatility in complex organic reactions (Korostylev et al., 2008).

Synthesis of Trifluoromethyl Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, is highlighted as a versatile intermediate for the synthesis of various trifluoromethyl heterocycles. These heterocycles are synthesized using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, showcasing the compound's utility in creating a diverse set of organic molecules, which can have applications in various fields including pharmaceuticals (Honey et al., 2012).

properties

IUPAC Name |

ethyl 5,5,5-trifluoro-3-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-2-13-6(12)3-5(11)4-7(8,9)10/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMWAVAOXEHOQME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00560917 |

Source

|

| Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5,5,5-trifluoro-3-oxopentanoate | |

CAS RN |

127146-29-6 |

Source

|

| Record name | Ethyl 5,5,5-trifluoro-3-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00560917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(Methoxycarbonyl)phenyl]propanoic acid](/img/structure/B168401.png)